molecular formula C8H8O3 B1329251 2-Hydroxy-5-(hydroxymethyl)benzaldehyde CAS No. 74901-08-9

2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No. B1329251
CAS RN: 74901-08-9
M. Wt: 152.15 g/mol
InChI Key: MFHBKQHAPQBJFO-UHFFFAOYSA-N
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Patent
US06355658B1

Procedure details

A mixture of 9 ml of salicylaldehyde (84.46 mmol), 17 ml of aqueous 37% formaldehyde solution (˜200 mmol) and 42 ml of concentrated HCl is heated on a water bath at 80° C. with stirring for 20 min. After cooling, the supernatant is removed by settling of the phases and the residual pink crystalline mass is taken up in 200 ml of boiling water. The suspension obtained is refluxed for 30 min. The supernatant is separated out after settling and placed at +4° C. to bring about crystallization of the final product. A further 200 ml of boiling water are added to the residual oil and the suspension is refluxed for 30 min. The supernatant is added to the first decantate. After cooling, the product is collected by filtration, washed with water and dried. It is then recrystallized from chloroform.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:10]=[O:11].Cl>>[OH:11][CH2:10][C:7]1[CH:8]=[C:2]([CH:1]=[O:9])[C:3]([OH:4])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
200 mmol
Type
reactant
Smiles
C=O
Name
Quantity
42 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the supernatant is removed
CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The supernatant is separated out
CUSTOM
Type
CUSTOM
Details
placed at +4° C.
CUSTOM
Type
CUSTOM
Details
to bring about crystallization of the final product
ADDITION
Type
ADDITION
Details
A further 200 ml of boiling water are added to the residual oil
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is refluxed for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The supernatant is added to the first decantate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
It is then recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OCC1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.